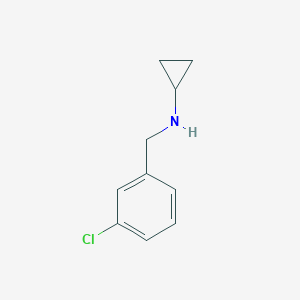
3-Methylnaphthalene-2-carbaldehyde
概要
説明
3-Methylnaphthalene-2-carbaldehyde is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon . It has a molecular formula of C12H10O . Naphthalene derivatives are known for their unique photophysical and chemical properties .
Molecular Structure Analysis
The molecular structure of 3-Methylnaphthalene-2-carbaldehyde can be analyzed using various tools like MolView . The molecule consists of a naphthalene core with a methyl group attached at the 3rd position and a carbaldehyde group at the 2nd position .科学的研究の応用
1. Synthesis of Fluorescent Chemosensors
Derivatives of naphthalene carbaldehyde, including 3-Methylnaphthalene-2-carbaldehyde, are frequently used as precursors for the synthesis of various fluorescent chemosensors. These compounds are highly functionalized aromatic rings, which make them suitable for use as stellar predecessors in the preparation of fluorescent probes. This application is primarily due to the presence of donor and acceptor sites within the molecule, allowing a degree of intramolecular charge transfer within the naphthalene ring, thereby making them valuable in the development of commercial compounds with fluorescent properties (Maher, 2018).
2. Development of Bioactive Compounds
Naphthalene carbaldehyde derivatives have been shown to be key intermediates in the synthesis of bioactive compounds. For example, the Vilsmeier-Haack reaction of phenyl hydrazones has led to the synthesis of new 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde derivatives, which exhibit antimicrobial and antioxidant susceptibilities. This indicates their potential use in the development of new antimicrobial agents and antioxidants (Gurunanjappa et al., 2017).
3. Diversity-Oriented Synthesis of Polycyclic Carbo- and Heterocycles
The structure of 8-halonaphthalene-1-carbaldehyde, which is structurally related to 3-Methylnaphthalene-2-carbaldehyde, has been used in the synthesis of a variety of polycyclic carbo- and heterocycles. This demonstrates the potential of this scaffold for Diversity-Oriented Synthesis, covering unexplored regions of the chemical space and leading to the creation of novel molecular structures (Herrera et al., 2016).
4. Synthesis of Schiff Bases and Metal Complexes
Schiff bases derived from naphthalene carbaldehyde and their metal complexes have been extensively studied. These compounds have applications in various fields, including catalysis, optical materials, and as ligands in coordination chemistry. The Schiff base derivatives have also shown biological effects, indicating their potential in the development of pharmacologically active compounds (Maher, 2018).
特性
IUPAC Name |
3-methylnaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQVYINMBFXSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509861 | |
| Record name | 3-Methylnaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylnaphthalene-2-carbaldehyde | |
CAS RN |
17893-94-6 | |
| Record name | 3-Methylnaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)

![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)




![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)

![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)